molecular formula C14H18F3NO B1462016 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine CAS No. 774487-98-8

2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine

Cat. No. B1462016
CAS RN: 774487-98-8
M. Wt: 273.29 g/mol
InChI Key: AQQSBWDZDVLLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine” is a chemical compound . It is known to be a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular formula of “2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine” is C14H18F3NO . It has an average mass of 273.294 Da and a monoisotopic mass of 273.134064 Da .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Organic Synthesis

This compound is a derivative of Benzotrifluoride (BTF), which is used as a solvent for traditional organic synthesis . BTF is relatively inert and is suitable for use as a solvent for a wide range of chemistry including ionic, transition-metal catalyzed, and thermal reactions .

Fluorous Synthesis

BTF and related compounds are also crucial components of fluorous synthesis since they can dissolve both standard organic molecules and highly fluorinated molecules . This makes “3-(2-Piperidinoethoxy)benzotrifluoride” potentially useful in fluorous synthesis.

Radical Reactions

BTF is especially useful for radical reactions, where it may replace benzene as the current solvent of choice for many common transformations . Given its structural similarity to BTF, “3-(2-Piperidinoethoxy)benzotrifluoride” could also be used in radical reactions.

Green Chemistry

BTF is more environmentally friendly than many other organic solvents and is available in large quantities . As a derivative of BTF, “3-(2-Piperidinoethoxy)benzotrifluoride” could also be considered a green chemistry solvent.

Pharmaceutical Testing

“3-(2-Piperidinoethoxy)benzotrifluoride” is available for purchase for pharmaceutical testing . This suggests that it could be used in drug discovery and development processes.

properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)11-4-3-6-13(10-11)19-9-7-12-5-1-2-8-18-12/h3-4,6,10,12,18H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQSBWDZDVLLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655585
Record name 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine

CAS RN

774487-98-8
Record name 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774487-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine
Reactant of Route 2
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine
Reactant of Route 3
Reactant of Route 3
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine
Reactant of Route 4
Reactant of Route 4
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine
Reactant of Route 5
Reactant of Route 5
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine
Reactant of Route 6
Reactant of Route 6
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.